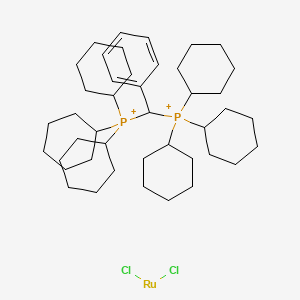
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Übersicht
Beschreibung
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride is a useful research compound. Its molecular formula is C43H72Cl2P2Ru+2 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metathesis Reactions
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride demonstrates notable applications in metathesis reactions. It has been explored for the metathesis of methyl soyate, showing potential in improving diesel fuel performance properties (Holser, Doll, & Erhan, 2006). Furthermore, its activity in ring-closing metathesis of linalool, citronellene, and eugenol, as well as in the ethenolysis of methyl oleate, suggests its utility in generating value-added chemicals from biorenewable feedstocks (Alexander, Paulhus, Lazarus, & Leadbeater, 2016).
Polymer Synthesis
This compound is instrumental in synthesizing polymers through ring-opening metathesis polymerization (ROMP). It has been utilized to create polymer ionomers with specific properties, such as high molecular weight copolymers that were further modified for various applications (Santiago et al., 2014). Also, its role in synthesizing polynorbornene dicarboximides with different pendant groups demonstrates its versatility in creating polymers with unique properties (Vargas, Martínez, Santiago, Tlenkopatchev, & Aguilar-Vega, 2007).
Gas Permeability and Transport Properties
Research indicates that this compound is effective in enhancing the gas permeability and transport properties of polymers. It has been used to synthesize polynorbornene dicarboximides, which showed increased gas permeability and diffusion coefficients due to their specific structural modifications (Vargas, Martínez, Santiago, Tlenkopatchev, Aguilar-Vega, 2007).
Eigenschaften
IUPAC Name |
dichlororuthenium;tricyclohexyl-[phenyl(tricyclohexylphosphaniumyl)methyl]phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72P2.2ClH.Ru/c1-8-22-36(23-9-1)43(44(37-24-10-2-11-25-37,38-26-12-3-13-27-38)39-28-14-4-15-29-39)45(40-30-16-5-17-31-40,41-32-18-6-19-33-41)42-34-20-7-21-35-42;;;/h1,8-9,22-23,37-43H,2-7,10-21,24-35H2;2*1H;/q+2;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFAYQFCZRYDT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(C4=CC=CC=C4)[P+](C5CCCCC5)(C6CCCCC6)C7CCCCC7.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2Ru+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



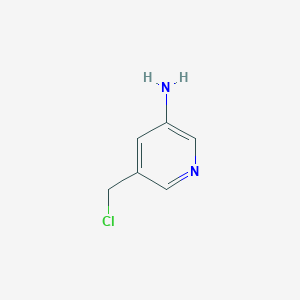
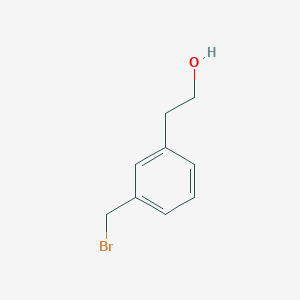
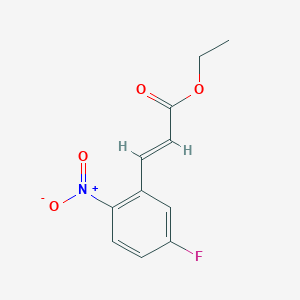
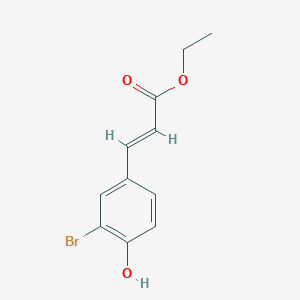
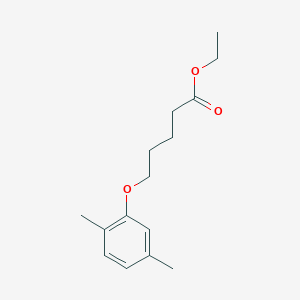
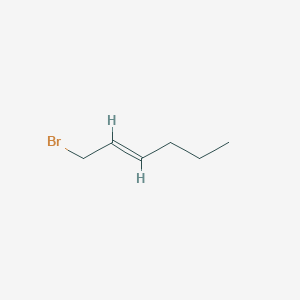
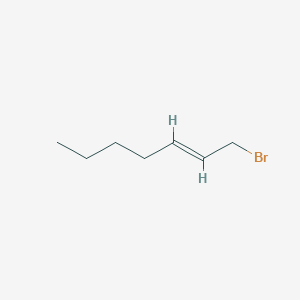

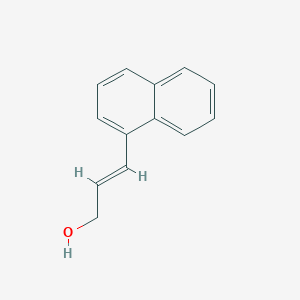
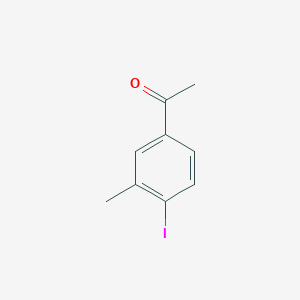
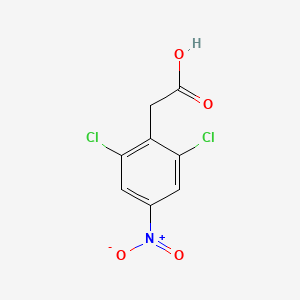
![3-Amino-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid](/img/structure/B8229044.png)
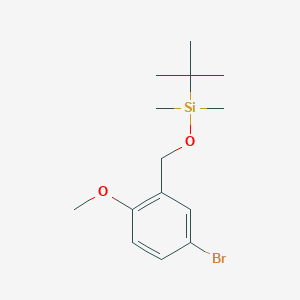
![1-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B8229056.png)